Capsazepine
Overview
Description
Capsazepine is a synthetic compound that acts as an antagonist of capsaicin, the active ingredient in chili peppers. It is primarily used as a biochemical tool in the study of transient receptor potential vanilloid 1 (TRPV1) ion channels, which are involved in pain and temperature sensation in mammals . This compound blocks the painful sensation of heat caused by capsaicin by inhibiting the TRPV1 ion channel .
Mechanism of Action
Target of Action
Capsazepine is a synthetic antagonist of capsaicin . Its primary target is the Transient Receptor Potential Vanilloid type 1 (TRPV1) . The TRPV1 channel functions as a pain and temperature sensor in mammals . This compound also targets the tumor necrosis factor-α (TNF-α) , which plays a crucial role in immune response .
Mode of Action
This compound blocks the painful sensation of heat caused by capsaicin, which activates the TRPV1 ion channel . Therefore, it is considered a TRPV1 antagonist .
Biochemical Pathways
This compound can modulate several biochemical pathways. It can modulate the Janus Activated Kinase (JAK)/Signal Transducer and Activator of the Transcription (STAT) pathway , intracellular Ca2+ concentration, and the Reactive Oxygen Species (ROS)-JNK-CCAAT/Enhancer-Binding Protein Homologous Protein (CHOP) pathways .
Pharmacokinetics
In silico absorption, distribution, metabolism, excretion, and toxicity (admet) studies have been performed .
Result of Action
This compound exhibits diverse effects on cancer growth and survival, and can be therapeutically used against other major disorders such as colitis, pancreatitis, malaria, and epilepsy . It can inhibit cell proliferation, metastasis, and induce apoptosis . Moreover, this compound can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB) .
Action Environment
The action of this compound can be influenced by the environment of the biomimetic membranes it interacts with . For instance, this compound’s interaction with neuro-mimetic membranes can be competitively antagonized by certain environmental factors .
Biochemical Analysis
Biochemical Properties
Capsazepine interacts with various enzymes and proteins, primarily through its role as an antagonist of the TRPV1 ion channel . It blocks the painful sensation of heat caused by capsaicin, which activates the TRPV1 ion channel . This compound can also modulate the Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways .
Cellular Effects
This compound exhibits diverse effects on various types of cells and cellular processes . It can inhibit cell proliferation, metastasis, and induce apoptosis . Moreover, it can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB), as well as the blockage of activation of both TRPV1 and transient receptor potential cation channel, subfamily A, and member 1 (TRPA1) .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the TRPV1 ion channel . It blocks the activation of TRPV1 channels by other chemicals, but not by other painful stimuli such as heat . In addition to its effects on TRPV1 channels, it was also shown to activate the noxious chemical sensor TRPA1 channel, inhibit the cold activated TRPM8 channel, voltage-activated calcium channels, and nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving TRPV1-expressing cells. Tachyphylaxis upon repetitive stimulation occurred in these cells . This suggests that this compound’s effects may change over time due to the development of tolerance or desensitization.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in mice, the TRPV1 antagonist this compound blocked morphine tolerance and dependence . This suggests that the effects of this compound can be dose-dependent and may have potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can modulate the JAK/STAT pathway, intracellular Ca2+ concentration, and ROS-JNK-CHOP pathways . These pathways are crucial for various cellular functions, including cell proliferation, metastasis, and apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role as a TRPV1 antagonist
Preparation Methods
Capsazepine is synthesized through a series of chemical reactions starting from capsaicin. The synthetic route involves the modification of the chemical backbone of capsaicin to introduce a thiourea moiety and a propylidene linker between the aromatic vanillyl 2-carbon A ring and the B-linker amide nitrogen The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations
Chemical Reactions Analysis
Capsazepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Capsazepine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Capsazepine is unique in its ability to competitively antagonize capsaicin at the TRPV1 ion channel . Similar compounds include:
Capsaicin: The active ingredient in chili peppers that activates TRPV1 channels.
Resiniferatoxin: A potent capsaicin-like agonist that also activates TRPV1 channels.
Ruthenium Red: An antagonist of capsaicin that inhibits TRPV1 channels through a non-competitive mechanism.
This compound’s competitive inhibition of TRPV1 channels distinguishes it from other similar compounds, making it a valuable tool for studying the TRPV1 ion channel and its role in pain and temperature sensation.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMAZOSEIMCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160852 | |
Record name | Capsazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138977-28-3 | |
Record name | Capsazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138977-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capsazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capsazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPSAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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